molecular formula C10H9BrO2 B3231132 rel-(1R,2R)-2-(2-Bromophenyl)cyclopropane-1-carboxylic acid CAS No. 1314867-11-2

rel-(1R,2R)-2-(2-Bromophenyl)cyclopropane-1-carboxylic acid

Cat. No.: B3231132
CAS No.: 1314867-11-2
M. Wt: 241.08
InChI Key: SJXGNJABBYVEHY-JGVFFNPUSA-N
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Description

rel-(1R,2R)-2-(2-Bromophenyl)cyclopropane-1-carboxylic acid: is a cyclopropane derivative that features a bromophenyl group and a carboxylic acid functional group. Cyclopropane derivatives are known for their unique structural and chemical properties, which make them valuable in various fields such as synthetic and pharmaceutical chemistry, and chemical biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-(1R,2R)-2-(2-Bromophenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of a bromophenyl-substituted alkene with a diazo compound in the presence of a transition metal catalyst. The reaction conditions often include:

    Catalyst: Rhodium or copper-based catalysts

    Solvent: Dichloromethane or toluene

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

rel-(1R,2R)-2-(2-Bromophenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of the carboxylic acid group to a carboxylate or other oxidized forms.

    Reduction: Reduction of the bromophenyl group to a phenyl group.

    Substitution: Halogen exchange or nucleophilic substitution at the bromine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogenation with palladium on carbon.

    Substitution: Sodium iodide in acetone or other nucleophiles in polar aprotic solvents.

Major Products

    Oxidation: Carboxylate salts or esters.

    Reduction: Phenyl-substituted cyclopropane derivatives.

    Substitution: Iodophenyl or other nucleophile-substituted cyclopropane derivatives.

Scientific Research Applications

rel-(1R,2R)-2-(2-Bromophenyl)cyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rel-(1R,2R)-2-(2-Bromophenyl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group can participate in π-π interactions, while the carboxylic acid group can form hydrogen bonds or ionic interactions with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • rel-(1R,2R)-2-Phenylcyclopropane-1-carboxylic acid
  • rel-(1R,2R)-2-(2-Chlorophenyl)cyclopropane-1-carboxylic acid
  • rel-(1R,2R)-2-(2-Fluorophenyl)cyclopropane-1-carboxylic acid

Uniqueness

rel-(1R,2R)-2-(2-Bromophenyl)cyclopropane-1-carboxylic acid is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its chloro, fluoro, or phenyl analogs. The bromine atom can participate in specific halogen bonding interactions and can be selectively substituted, providing a versatile handle for further chemical modifications.

Properties

IUPAC Name

(1R,2R)-2-(2-bromophenyl)cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO2/c11-9-4-2-1-3-6(9)7-5-8(7)10(12)13/h1-4,7-8H,5H2,(H,12,13)/t7-,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJXGNJABBYVEHY-JGVFFNPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C(=O)O)C2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175168-70-4
Record name rac-(1R,2R)-2-(2-bromophenyl)cyclopropane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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rel-(1R,2R)-2-(2-Bromophenyl)cyclopropane-1-carboxylic acid
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rel-(1R,2R)-2-(2-Bromophenyl)cyclopropane-1-carboxylic acid

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